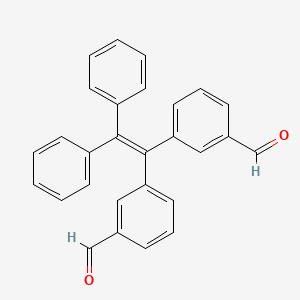
3,3'-(2,2-Diphenylethene-1,1-diyl)dibenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-(2,2-Diphenylethene-1,1-diyl)dibenzaldehyde is an organic compound with the molecular formula C28H20O2 and a molecular weight of 388.47 g/mol . This compound is characterized by its unique structure, which includes two benzaldehyde groups attached to a central diphenylethene moiety. It is often used in various chemical and industrial applications due to its distinct chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(2,2-Diphenylethene-1,1-diyl)dibenzaldehyde typically involves the reaction of benzaldehyde with diphenylethene derivatives. One common method includes the use of a Grignard reagent, where benzaldehyde reacts with diphenylethene magnesium bromide under controlled conditions to yield the desired product . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of 3,3’-(2,2-Diphenylethene-1,1-diyl)dibenzaldehyde may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3,3’-(2,2-Diphenylethene-1,1-diyl)dibenzaldehyde undergoes various chemical reactions, including:
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 3,3’-(2,2-Diphenylethene-1,1-diyl)dibenzoic acid.
Reduction: 3,3’-(2,2-Diphenylethene-1,1-diyl)dibenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3,3’-(2,2-Diphenylethene-1,1-diyl)dibenzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,3’-(2,2-Diphenylethene-1,1-diyl)dibenzaldehyde involves its interaction with various molecular targets and pathways. The compound’s aldehyde groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function . Additionally, the aromatic rings may participate in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4,4’-(1,2-Diphenylethene-1,2-diyl)diphenol: Similar structure but with hydroxyl groups instead of aldehyde groups.
4,4’-(2,2-Diphenylethene-1,1-diyl)dibenzaldehyde: A positional isomer with the same molecular formula but different arrangement of functional groups.
Uniqueness
Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound in research and industry .
Properties
Molecular Formula |
C28H20O2 |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
3-[1-(3-formylphenyl)-2,2-diphenylethenyl]benzaldehyde |
InChI |
InChI=1S/C28H20O2/c29-19-21-9-7-15-25(17-21)28(26-16-8-10-22(18-26)20-30)27(23-11-3-1-4-12-23)24-13-5-2-6-14-24/h1-20H |
InChI Key |
YNRPTTRFJNSHKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC(=C2)C=O)C3=CC=CC(=C3)C=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3,4-Dimethoxyphenyl)-2-(6-fluoro-1,3-benzothiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087244.png)

![ethyl 3-[4-[1-[2-(2,3-dihydro-1H-isoindol-5-yl)ethyl]pyrrolidin-2-yl]phenyl]prop-2-enoate](/img/structure/B14087251.png)
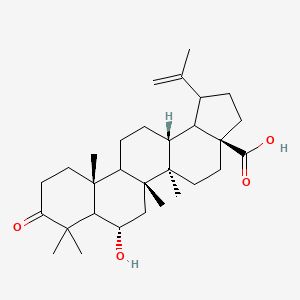
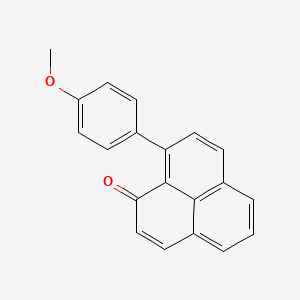
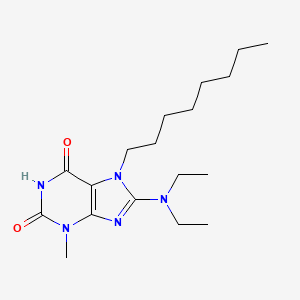
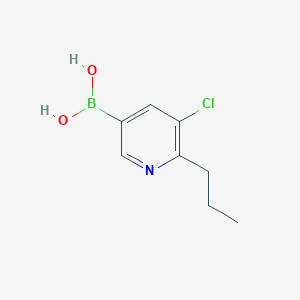
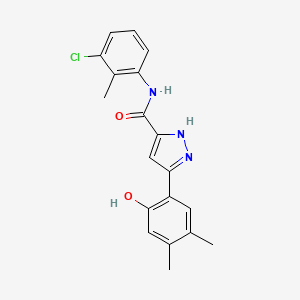
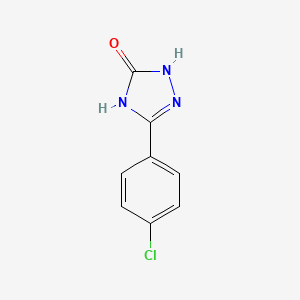
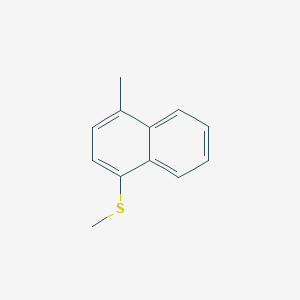

![N'-[(1Z)-1-(pyridin-3-yl)ethylidene]pyridine-2-carbohydrazide](/img/structure/B14087301.png)

![7-Chloro-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087307.png)
